molecular formula C25H35N3O7S B600883 DNV-II impurity 2 CAS No. 1133153-38-4

DNV-II impurity 2

カタログ番号 B600883
CAS番号: 1133153-38-4
分子量: 521.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

DNV-II Impurity 2 is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 . It is also known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate .


Molecular Structure Analysis

The molecular structure of DNV-II Impurity 2 can be represented by the SMILES string: O=SC)CC@HC@@H©C)=O)CC1=CC=CC=C1)(C2=CC=C(N=O)C=C2)=O . This string represents the 2D structure of the molecule. For a detailed 3D structure analysis, specialized software or databases would be required.

科学的研究の応用

Detection and Quantification in Pharmaceutical Matrices

A study developed a new electrochemical method to detect and quantify elemental impurities like cadmium(II) (Cd(2+)) and lead(II) (Pb(2+)) in pharmaceutical matrices. This method uses anodic stripping voltammetry (ASV) on a glassy carbon electrode and works in both aqueous and dimethyl sulfoxide (DMSO)/water solutions. It's significant for its sensitivity, robustness, and inexpensive alternative to inductively-coupled-plasma (ICP)-based approaches (Rosolina et al., 2015).

Photoconductivity of Doped Semiconductors

Research on Zn1-xCoxO, a doped semiconductor, shows its response to visible light in photoelectrochemical and photoconductivity experiments. This study focuses on the relationship between dopant concentration and visible-light photoconductivity, providing insights into the electronic structures of doped semiconductors (Johnson et al., 2011).

Emission Control in Nanocrystals

A study on Mn2+-Doped Lead Halide Perovskite Nanocrystals demonstrated how impurity doping can endow semiconductor nanocrystals with unique optical, electronic, and magnetic functionalities. This research offers valuable insights into the interactions between dopants and semiconductor hosts (Liu et al., 2016).

Impurity Effects in Quantum Dots

Research on ZnS:Mn2+ quantum dots highlights how impurity doping affects their properties, especially in radiation detectors. This study underscores the importance of considering impurity energy levels and aggregation properties in developing semiconductor quantum dots (Nistor et al., 2013).

Semiconductor Performance

A study on III-V and II-VI semiconductors found that certain electron-donating impurities form deep electron-traps, known as "DX centers." These impurities can significantly impact the performance of semiconductor devices, such as thin-film solar cells (Lany & Zunger, 2008).

特性

CAS番号

1133153-38-4

製品名

DNV-II impurity 2

分子式

C25H35N3O7S

分子量

521.63

純度

> 95%

数量

Milligrams-Grams

同義語

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

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